AZD-8529 - 1092453-15-0

AZD-8529

Catalog Number: EVT-260508
CAS Number: 1092453-15-0
Molecular Formula: C24H24F3N5O3
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD8529 is under investigation in clinical trial NCT00921804 (Study to Assess the Efficacy, Safety, and Tolerability of AZD8529 in Adult Schizophrenia Patients).
Synthesis Analysis

The synthesis of AZD-8529 involves several chemical reactions that can be categorized into distinct methodologies. The compound can be synthesized using various starting materials, including derivatives of bicyclic structures and triazoles.

Methods and Technical Details

  1. Bicyclic Derivatives: The synthesis may start from 3-azabicyclo[3.1.0]hexyl derivatives, which serve as key intermediates. These compounds can undergo further functionalization to introduce necessary substituents such as halogens or alkyl groups .
  2. Triazole Incorporation: Another synthetic route involves the use of 1,2,4-triazolo[4,3-a]pyridine derivatives, which can be modified to achieve the desired pharmacophore of AZD-8529 .
  3. Reactions: Common reactions include nucleophilic substitutions and cyclization processes that facilitate the formation of the bicyclic structure integral to the compound's activity.
Molecular Structure Analysis

Structure and Data

AZD-8529 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its activity as a positive allosteric modulator. The specific configuration includes:

  • A bicyclic core that is essential for receptor binding.
  • Substituents that enhance its pharmacological profile.

The compound's molecular formula is C14_{14}H17_{17}Cl2_{2}N4_{4}O, highlighting the presence of chlorine atoms and nitrogen functionalities that are critical for its interaction with metabotropic glutamate receptors .

Chemical Reactions Analysis

Reactions and Technical Details

AZD-8529 undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction is crucial for introducing halogen substituents at specific positions on the aromatic ring.
  2. Cyclization Reactions: These reactions help form the bicyclic structure that is vital for the compound's biological activity.
  3. Functional Group Modifications: Adjustments to functional groups (e.g., alkylation or acylation) are performed to optimize the compound's efficacy and selectivity towards metabotropic glutamate receptor 2 .
Mechanism of Action

AZD-8529 acts by modulating the activity of metabotropic glutamate receptor 2, enhancing its signaling pathways without directly activating the receptor itself. This modulation leads to a decrease in nicotine self-administration and relapse behaviors in preclinical models, suggesting potential applications in treating addiction .

Process and Data

The mechanism involves:

  • Binding to an allosteric site on the receptor.
  • Enhancing receptor response to endogenous glutamate levels.
  • Modulating downstream signaling pathways associated with neurotransmission related to reward and addiction.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AZD-8529 is typically a solid at room temperature.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range typical for similar compounds.

Chemical Properties

  • Solubility: AZD-8529 exhibits moderate solubility in organic solvents, which aids in its formulation for biological assays.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

Relevant data regarding these properties can be found in various pharmacological studies that assess its behavior in biological systems .

Applications

AZD-8529 has been primarily studied for its potential applications in treating neuropsychiatric disorders, particularly those involving addiction:

  • Nicotine Dependence: Research indicates that AZD-8529 may reduce nicotine self-administration and relapse rates in animal models, making it a candidate for smoking cessation therapies .
  • Alcohol Use Disorders: Similar studies suggest potential efficacy in reducing alcohol-seeking behavior, indicating broader applications in substance use disorder treatments .
Introduction to AZD-8529 in Neuropsychopharmacology

Historical Development of mGluR2-Targeted Therapeutics

The quest for metabotropic glutamate receptor 2 (mGluR2)-targeted drugs began with orthosteric agonists like LY379268 and LY404039, which demonstrated promise in preclinical models of psychosis and addiction. These compounds non-selectively activated both mGluR2 and mGluR3 receptors, reducing glutamate release in hyperglutamatergic states associated with schizophrenia and substance use disorders [2] [10]. However, clinical translation faltered due to low bioavailability, receptor desensitization, and the inability to distinguish between mGluR2 and mGluR3 subtypes. The failure of pomaglumetad (LY2140023) in Phase II schizophrenia trials highlighted these limitations, prompting a strategic shift toward positive allosteric modulators (PAMs) [5] [10]. This evolution reflected growing recognition that selective pharmacological tools were essential for isolating mGluR2's therapeutic potential.

Rationale for mGluR2 Positive Allosteric Modulation in CNS Disorders

Dysregulated glutamate neurotransmission underpins multiple CNS pathologies. In schizophrenia, NMDA receptor hypofunction on GABAergic interneurons disinhibits prefrontal glutamatergic pathways, creating a "neurotoxic storm" implicated in psychosis and cognitive decline [10]. Similarly, addiction involves glutamate-driven plasticity in reward circuits that perpetuates cue-induced craving. As presynaptic autoreceptors, mGluR2 activation inhibits excessive glutamate release without completely silencing physiological transmission—a critical advantage over ionotropic glutamate receptor antagonists [1] [4]. The activity-dependent mechanism of mGluR2 PAMs aligns with pathological glutamate surges, making them ideal for restoring synaptic homeostasis in:

  • Psychotic disorders: Counteracting cortical hyperglutamatergia
  • Addiction: Attenuating cue-evoked glutamate overflow in nucleus accumbens
  • Cognitive deficits: Normalizing hippocampal-prefrontal synchrony [8] [10]

AZD-8529 as a Paradigm Shift from Orthosteric Agonism

AZD8529 emerged as a novel mGluR2 PAM with distinct advantages over prior orthosteric agents:

  • Subtype selectivity: 195 nM EC₅₀ for mGluR2 with >20-fold selectivity over mGluR3 and minimal activity at other mGluRs [7]
  • Mechanistic precision: Binds an allosteric transmembrane site (7-methyl-5-(3-piperazin-1-ylmethyl-[1,2,4]oxadiazol-5-yl)-2-(4-trifluoromethoxybenzyl)-2,3-dihydroisoindol-1-one), enhancing receptor sensitivity to endogenous glutamate without intrinsic agonism [4] [9]
  • Pharmacokinetic optimization: Blood-brain barrier penetration (CSF concentrations ≈50% of plasma free fraction) and oral bioavailability [7] [8]This represented a therapeutic pivot from "forced" receptor activation to context-dependent modulation, preserving physiological signaling patterns while curbing pathological glutamate release [3] [9].

Properties

CAS Number

1092453-15-0

Product Name

AZD-8529

IUPAC Name

7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one

Molecular Formula

C24H24F3N5O3

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H24F3N5O3/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27/h2-5,10-11,28H,6-9,12-14H2,1H3

InChI Key

IPCYZQQFECEHLI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5

Solubility

Soluble in DMSO

Synonyms

7-methyl-5-(3-piperazin-1-ylmethyl(1,2,4)oxadiazol-5-yl)-2-(4-trifluoromethoxybenzyl)-2,3-dihydroisoindol-1-one
AZD8529

Canonical SMILES

CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.